molecular formula C24H21N5O2 B6552422 2-(4-ethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040685-06-0

2-(4-ethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552422
CAS No.: 1040685-06-0
M. Wt: 411.5 g/mol
InChI Key: VOVOXLGRYAUMFC-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 2-methylphenyl group. This structural complexity is designed to enhance metabolic stability and binding affinity, leveraging the oxadiazole’s bioisosteric properties . The compound’s synthesis likely involves cycloaddition or condensation strategies, as seen in analogs (e.g., ) .

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-3-17-8-10-18(11-9-17)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-31-22)19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVOXLGRYAUMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo-pyrazinone scaffold is shared among several analogs but differs in heterocyclic substituents and aryl groups:

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents (Position) Heterocyclic Ring Reported Properties
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Ethylphenyl (2), 1,2,4-oxadiazole (5) 1,2,4-Oxadiazole High metabolic stability (inferred)
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one () Pyrazolo[1,5-a]pyrazin-4-one 3-Chloro-4-ethoxyphenyl (2), 1,3-oxazole (5) 1,3-Oxazole Crystallographically characterized; chloro/alkoxy groups may enhance lipophilicity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one () Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl (2), 3,4-dimethoxyphenethyl (5) None Stable crystal packing (P1 triclinic system); dihedral angles suggest planar conformation
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () Pyrazolo[1,5-a]pyrimidin-7-one 4-Methoxyphenyl (5), phenyl (2) Pyrimidinone Pyrimidinone core alters hydrogen-bonding capacity vs. pyrazinone
Key Observations:
  • Heterocyclic Rings : The 1,2,4-oxadiazole in the target compound is more resistant to hydrolysis compared to 1,3-oxazole () .
  • Substituent Effects : Ethylphenyl (target) vs. chlorophenyl () or methoxyphenyl () groups modulate electronic and steric properties, impacting target selectivity.
  • Crystallinity : Analogs like ’s compound exhibit triclinic crystal systems (a = 7.1709 Å, α = 81.156°), suggesting stable solid-state conformations .

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